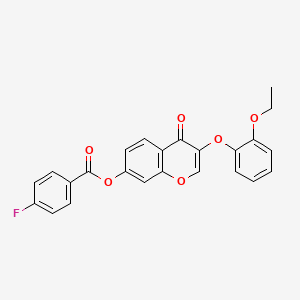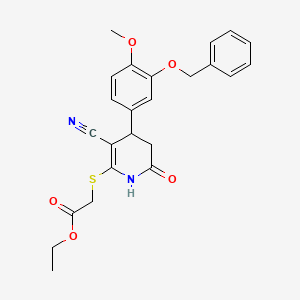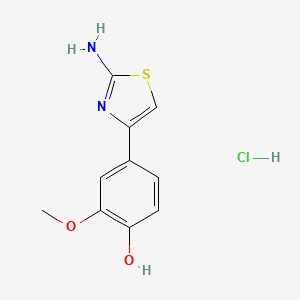![molecular formula C9H15N5O2 B2502739 Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide CAS No. 2248374-94-7](/img/structure/B2502739.png)
Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique bicyclic structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the use of advanced organic synthesis techniques. One common method is the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. This method employs a substrate activation strategy to achieve high enantiomeric excess (up to 99%) and is efficient for producing the desired chiral compound .
Another synthetic route involves the 1,3-dipolar cycloaddition of diazopyrrolidones with dimethyl acetylenedicarboxylate. This reaction is carried out in benzene at elevated temperatures (around 70°C) and results in the formation of tetrahydropyrazolo[1,5-c]pyrimidine derivatives in good yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing the synthesis for large-scale production. The use of catalytic asymmetric hydrogenation and other atom-economical approaches are being explored to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Hydrogenation: Asymmetric hydrogenation is a key reaction used in its synthesis.
Cycloaddition: The compound can be synthesized through 1,3-dipolar cycloaddition reactions.
Substitution: It can undergo substitution reactions, particularly involving its nitrogen atoms.
Common Reagents and Conditions
Hydrogenation: Iridium catalysts and hydrogen gas are commonly used.
Cycloaddition: Diazopyrrolidones and dimethyl acetylenedicarboxylate in benzene at 70°C.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include chiral tetrahydropyrazolo[1,5-a]pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
科学研究应用
Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and other biological activities.
作用机制
The mechanism of action of acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. For instance, in the case of BTK inhibitors, the compound binds covalently to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts signaling pathways involved in the proliferation and survival of cancer cells .
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another compound with a similar core structure used in the synthesis of BTK inhibitors.
7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid: A derivative used in the study of NMDA receptor antagonists.
Uniqueness
Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct chemical and biological properties. Its ability to form stable chiral compounds makes it particularly valuable in drug development .
属性
IUPAC Name |
acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5.C2H4O2/c8-6(9)5-4-11-12-3-1-2-10-7(5)12;1-2(3)4/h4,10H,1-3H2,(H3,8,9);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBVHHANDMTKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNC2=C(C=NN2C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(thiophen-2-yl)-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2502656.png)
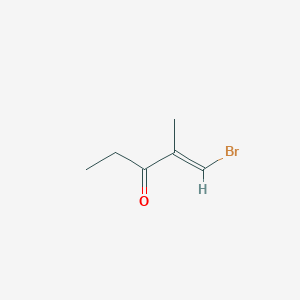
![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2502660.png)
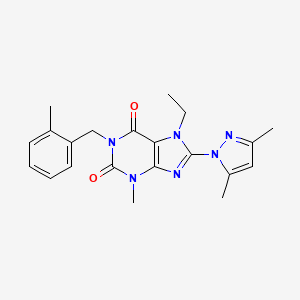
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)
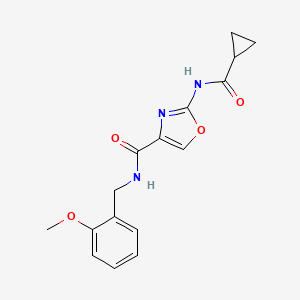
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)
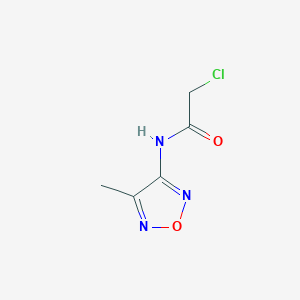
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)
